molecular formula C13H9ClN2O5 B5570054 N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide

N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide

Cat. No.: B5570054
M. Wt: 308.67 g/mol
InChI Key: WHQJICPBKAYNCN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, a furan ring, and an oxopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Furan Ring Formation: The formation of the furan ring through cyclization reactions.

    Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the furan derivative and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide: shares similarities with other nitrophenyl and furan derivatives.

    This compound: can be compared with compounds like N-(4-chloro-2-nitrophenyl)-3-(thiophene-2-yl)-3-oxopropanamide and N-(4-chloro-2-nitrophenyl)-3-(pyrrole-2-yl)-3-oxopropanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-3-(furan-2-yl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O5/c14-8-3-4-9(10(6-8)16(19)20)15-13(18)7-11(17)12-2-1-5-21-12/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQJICPBKAYNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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